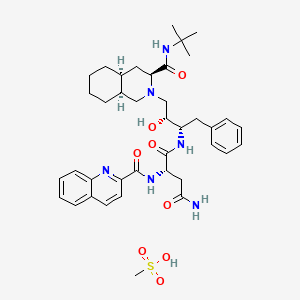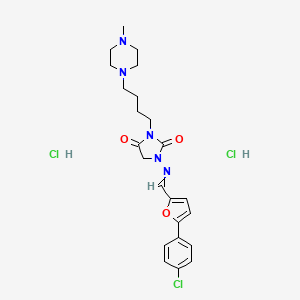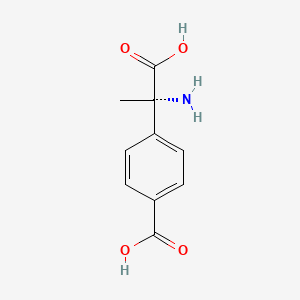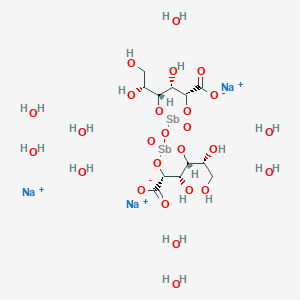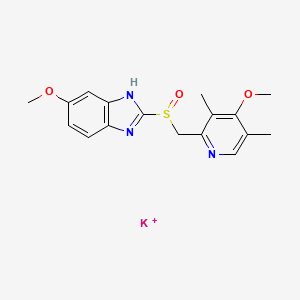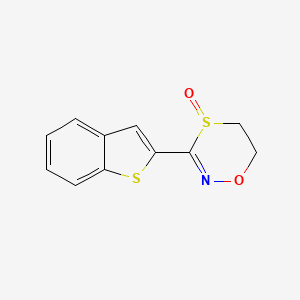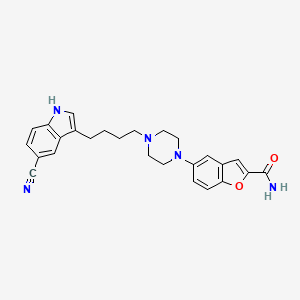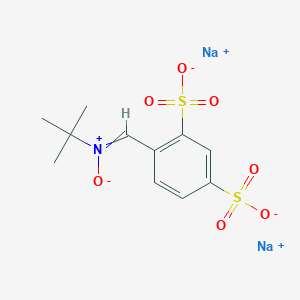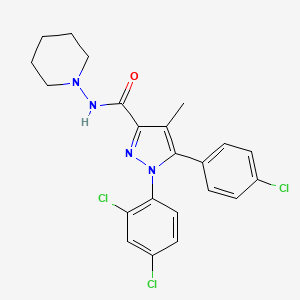
6-Chloromelatonin
Overview
Description
6-Chloromelatonin, also known as N-Acetyl-6-chloro-5-methoxytryptamine, is a melatonin agonist . It is active at nanomolar concentrations and binds more strongly than melatonin at the receptor . It also has binding sites outside the CNS, i.e., at the adrenal gland . It possesses antiproliferative activity .
Synthesis Analysis
The biosynthesis of melatonin from L-tryptophan by an engineered microbial cell factory has been explored . The mXcP4H gene from Xanthomonas campestris, as well as the HsAADC, HsAANAT, and HIOMT genes from the human melatonin synthesis pathway, were optimized and introduced into E. coli . The obtained strain successfully synthesized melatonin by utilizing L-tryptophan as a substrate .Molecular Structure Analysis
The empirical formula of this compound is C13H15ClN2O2 . It has a molecular weight of 266.72 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that melatonin agonists are active at nanomolar concentrations and bind more strongly than melatonin at the receptor .Physical And Chemical Properties Analysis
This compound has an empirical formula of C13H15ClN2O2 and a molecular weight of 266.72 . More specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Pharmacokinetics and Safety
- A study on the pharmacokinetics, pharmacodynamics, and safety of beta-methyl-6-chloromelatonin, a melatonin agonist, revealed its tolerability at doses up to 100 mg in healthy volunteers. It was found to be safe without causing hypothermia, bradycardia, or hypotension, indicating potential for further investigation into the direct soporific effects of melatonin agonists (Mulchahey, Goldwater, & Zemlan, 2004).
Efficacy in Insomnia
- Beta-methyl-6-chloromelatonin was evaluated for its efficacy in treating primary insomnia. The study found that this melatonin agonist significantly decreased both objective and subjective measures of sleep latency in subjects with primary insomnia, without causing significant side effects (Zemlan, Mulchahey, Scharf, Mayleben, Rosenberg, & Lankford, 2005).
Antidepressant Properties
- Agomelatine (β-methyl-6-chloromelatonin), structurally homologous to melatonin, was identified as a potent agonist of melatonin MT1 and MT2 receptors and an antagonist of serotonin 5-HT2C receptors. It is suggested to have antidepressant properties, potentially improving sleep without causing daytime sedation or sexual side effects (Dubovsky & Warren, 2009).
Application in Spinal Cord Injury
- In a study on rats, beta-methyl-6-chloromelatonin supplementation showed benefits in treating spinal cord injury (SCI). It was found that a dosage of 10mg/kg demonstrated positive effects, while higher dosages were limited by toxicity (Fee, Swartz, Scheff, Roberts, Gabbita, & Scheff, 2010).
Influence on Human Placental Function
- Research on human placental choriocarcinoma cell lines and term placental tissues revealed the expression of melatonin receptors MT1, MT2, and RORalpha1. 6-Chloromelatonin, a melatonin agonist, was found to influence human chorionic gonadotrophin (hCG-beta) production, suggesting a possible paracrine/autocrine function of melatonin in human placenta (Lanoix, Ouellette, & Vaillancourt, 2006).
Modulation of Neuronal Activity
- An in vitro study on mouse hippocampal slices investigated the influence of melatonin and its analog, 6‐chloromelatonin, on evoked potentials. The study suggested that melatonin reduced synaptic efficiency and/or excitability of hippocampal neuronslikely through interaction with MT2 melatonin receptors, proposing a mechanism for melatonin's action on neuronal activity (Hogan, El-Sherif, & Wieraszko, 2001).
Melatonin Agonists in Melatonin Receptor Characterization
- A study focusing on recombinant human melatonin receptors mt1 and MT2 found that this compound and other melatonin receptor agonists had different affinities for these receptors. This research aids in understanding the specific pharmacological profiles of melatonin receptor subtypes (Browning, Beresford, Fraser, & Giles, 2000).
Mechanism of Action
Target of Action
6-Chloromelatonin is a potent melatonin receptor agonist . It competes for the same presynaptic melatonin receptor sites in the rabbit retina . This compound has a higher metabolic stability than melatonin .
Mode of Action
This compound interacts with its targets by competing for the same presynaptic melatonin receptor sites . It inhibits the calcium-dependent release of [3H]dopamine . This interaction results in changes in the activity of these receptors, influencing various neural and endocrine processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the melatonin receptors. By acting as an agonist, this compound can influence the regulation of sleep, mood, learning and memory, immune activity, dreaming, fertility, and reproduction .
Pharmacokinetics
Melatonin has a bioavailability of approximately 15% . Its clearance ranges from 0.97 (0.005 mg, IV) to 132.50 L/min (6 mg, oral), and its volume of distribution ranges between 35 (0.005 mg, IV) and 1602 L (4 mg, oral) . We can expect this compound to have similar properties, given its structural similarity to melatonin.
Result of Action
The primary result of this compound’s action is the inhibition of the calcium-dependent release of [3H]dopamine . This can influence various physiological functions, including sleep regulation and mood . In clinical trials, this compound has shown potential as a treatment for insomnia and jet lag, with reports of faster adaptation to a simulated time shift .
Action Environment
The action of this compound, like melatonin, is influenced by environmental factors such as light and dark cycles . The secretion of melatonin increases in darkness and decreases during exposure to light, thereby regulating the circadian rhythms of several biological functions, including the sleep-wake cycle . As a melatonin receptor agonist, this compound is likely to be influenced by similar environmental factors.
Safety and Hazards
Future Directions
There is an abundance of reviews evaluating the effects of exogenous and endogenous melatonin on health . Melatonin has been shown to be associated with a wide variety of health outcomes in clinically and methodologically heterogeneous populations . Many reviews stressed the need for more high-quality randomised clinical trials to reduce the existing uncertainties .
properties
IUPAC Name |
N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUINDDOUWHRIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213202 | |
| Record name | N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63762-74-3 | |
| Record name | 6-Chloromelatonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63762-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloromelatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063762743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloromelatonin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-chloromelatonin interact with melatonin receptors?
A1: this compound acts as a potent agonist at both MT1 and MT2 melatonin receptors. It demonstrates high affinity binding to these receptors, comparable to or exceeding that of melatonin itself.
Q2: What downstream effects are observed upon this compound binding to MT1 and MT2 receptors?
A2: Activation of melatonin receptors by this compound has been linked to various downstream effects, including:
- Inhibition of Adenylyl Cyclase: Studies suggest that this compound, like melatonin, can inhibit adenylyl cyclase activity, potentially through a pertussis toxin-sensitive G protein. This inhibition can impact intracellular cAMP levels.
- Modulation of Hormone Release: this compound has been implicated in modulating hormone release, notably inhibiting luteinizing hormone (LH) release, which plays a critical role in ovulation.
- Impact on Cholesterol Metabolism: There is evidence suggesting that this compound might influence cholesterol metabolism, potentially by modulating LDL receptor activity and cholesterol synthesis pathways in specific cell types.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C13H15ClN2O2, and its molecular weight is 266.72 g/mol.
Q4: Is there spectroscopic data available for this compound?
A4: While the provided research primarily focuses on the biological effects and receptor interactions of this compound, detailed spectroscopic data is not explicitly discussed.
Q5: How do structural modifications of the melatonin molecule, particularly the addition of a chlorine atom in this compound, impact its biological activity?
A5: The addition of a chlorine atom at the 6th position in this compound appears to enhance its potency and prolong its half-life compared to melatonin. This modification might influence its interaction with melatonin receptors or its resistance to metabolic breakdown.
Q6: How does the potency of this compound compare to melatonin in various biological assays?
A6: Research suggests that this compound consistently demonstrates equal or greater potency compared to melatonin in several biological assays, including those assessing antigonadotropic effects, inhibition of LH release, and modulation of cAMP levels.
Q7: What is the pharmacokinetic profile of this compound?
A7: While detailed pharmacokinetic data is limited in the provided research, studies indicate that this compound has a longer half-life in rats and rhesus monkeys compared to melatonin (27 minutes vs. 11 minutes). This suggests potentially improved bioavailability and a longer duration of action.
Q8: What in vitro models have been used to study the effects of this compound?
A8: Researchers have employed various in vitro models to investigate the effects of this compound, including:
- Cell Cultures: Rat astroglial cell cultures have been used to demonstrate the inhibitory effect of this compound on beta-adrenoceptor-stimulated cyclic AMP accumulation.
- Tissue Explants: Median eminence/pars tuberalis (ME/PT) explants from Djungarian hamsters were used to demonstrate the inhibition of forskolin-stimulated cAMP accumulation by this compound.
- Membrane Preparations: Membrane preparations from various tissues, including the brain, retina, kidney, liver, spleen, and others, have been extensively used to characterize melatonin receptors and assess the binding affinity and selectivity of this compound.
Q9: What in vivo models have been employed to study the effects of this compound?
A9: The research primarily utilizes rodent models, particularly rats and hamsters, to investigate the in vivo effects of this compound. These models have been instrumental in demonstrating the compound's antigonadotropic effects, influence on hormone release, and potential impact on reproductive function.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



